2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether
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Overview
Description
2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction proceeds under reflux conditions in the presence of a catalytic amount of piperidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.
Mechanism of Action
The mechanism of action of 2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with different biological activities.
Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
Uniqueness
2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is unique due to its specific combination of cyclohexyl and methoxyphenyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
846584-17-6 |
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Molecular Formula |
C16H18N4OS |
Molecular Weight |
314.4g/mol |
IUPAC Name |
3-cyclohexyl-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS/c1-21-13-10-6-5-9-12(13)15-19-20-14(17-18-16(20)22-15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
KMEHRFYZZIKUMO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCCC4 |
Origin of Product |
United States |
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